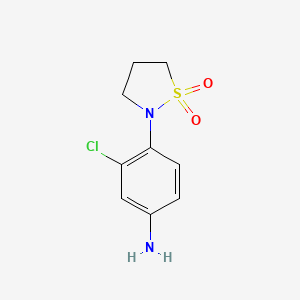

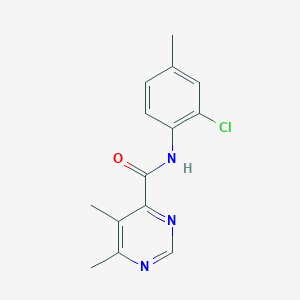

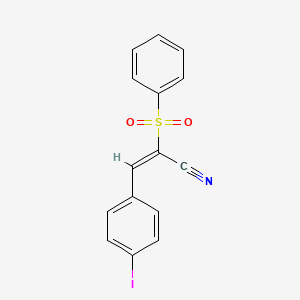

![molecular formula C20H19N5O2S B2400212 1-甲基-N-(吡啶-3-基甲基)-1H-吡唑-5-甲酰胺-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基) CAS No. 1211286-87-1](/img/structure/B2400212.png)

1-甲基-N-(吡啶-3-基甲基)-1H-吡唑-5-甲酰胺-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a novel class of molecule . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons and the methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various signals corresponding to the different types of protons present in the molecule .科学研究应用

抗氧化活性

噻唑衍生物因其抗氧化潜力而受到关注。 该化合物中的噻唑环可能有助于清除自由基,保护细胞免受氧化应激,并可能预防与氧化损伤相关的疾病 .

镇痛和抗炎特性

噻唑已被研究作为潜在的镇痛药和抗炎药。 该化合物可能调节疼痛通路并减少炎症,使其与疼痛管理和炎症性疾病相关 .

抗菌和抗真菌作用

噻唑表现出抗菌和抗真菌特性。研究人员已经研究了它们对细菌(包括金黄色葡萄球菌和大肠杆菌)以及真菌病原体的有效性。 该化合物可能有助于开发新的抗菌疗法 .

抗病毒活性

虽然关于该化合物抗病毒作用的具体数据有限,但噻唑总体上已被探索为潜在的抗病毒剂。 需要进一步的研究来评估其对抗特定病毒的活性 .

利尿特性

噻唑可以影响肾功能和液体平衡。 研究该化合物的利尿作用可能提供有关其在管理液体潴留和相关疾病中的潜在临床应用的见解 .

神经保护潜力

噻唑骨架与神经保护特性有关。 该化合物可能在维持神经元健康和减轻神经退行性疾病过程中发挥作用 .

抗肿瘤和细胞毒性作用

噻唑已被研究为潜在的抗肿瘤剂。 虽然需要更多研究,但该化合物可能通过抑制肿瘤生长或诱导细胞死亡来促进癌症治疗 .

其他应用

噻唑是各种化学衍生物的母体化合物,包括磺胺类药物、杀生物剂、杀真菌剂、染料和化学反应加速剂。 研究除上述领域以外的其他应用可能会揭示更多见解 .

作用机制

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission.

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a leftward shift of the agonist concentration-response curve .

安全和危害

未来方向

生化分析

Biochemical Properties

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide exhibits modest potency at the human M4 receptor with an EC50 of 1.3 µM . It has excellent efficacy, as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . This compound is selective versus the other muscarinic subtypes .

Cellular Effects

The cellular effects of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide are primarily mediated through its interaction with the M4 receptor . The M4 receptor is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its binding to the M4 receptor, leading to a leftward shift of the agonist concentration-response curve . This suggests that the compound enhances the activity of the M4 receptor, thereby modulating the downstream signaling pathways .

Temporal Effects in Laboratory Settings

The compound has shown excellent in vivo pharmacokinetic properties in rat studies, with low intravenous clearance and excellent brain exposure .

Dosage Effects in Animal Models

The compound has shown promising results in early in vivo studies .

Metabolic Pathways

Given its interaction with the M4 receptor, it is likely to be involved in cholinergic signaling pathways .

Transport and Distribution

The compound has shown excellent brain exposure in rat studies, suggesting efficient transport across the blood-brain barrier .

Subcellular Localization

The subcellular localization of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is likely to be influenced by its interaction with the M4 receptor, which is typically localized to the cell membrane

属性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-13-6-7-16(27-3)17-18(13)28-20(23-17)25(12-14-5-4-9-21-11-14)19(26)15-8-10-22-24(15)2/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCLMMDSDKBHMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

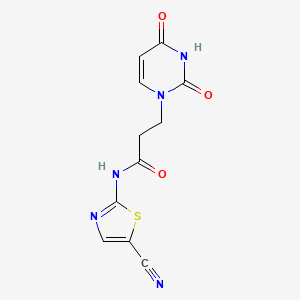

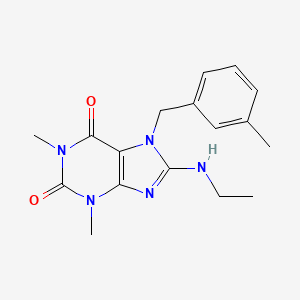

![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)

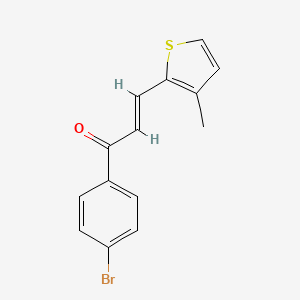

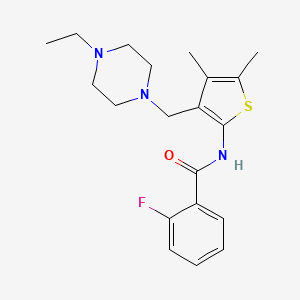

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B2400142.png)

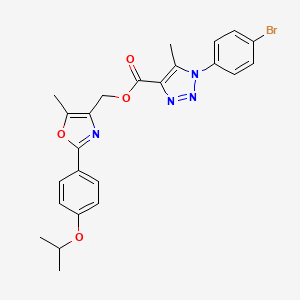

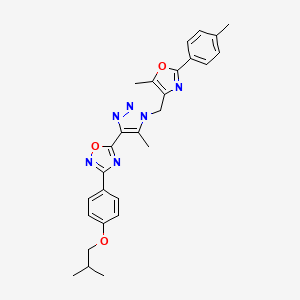

![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2400144.png)

![4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2400148.png)